molecular formula C48H82O19 B12325715 Vinaginsenoside R8 CAS No. 93376-72-8

Vinaginsenoside R8

Cat. No.: B12325715
CAS No.: 93376-72-8
M. Wt: 963.2 g/mol
InChI Key: IAEZLXLDZBZQPU-UKTHLTGXSA-N
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Description

Vinaginsenoside R8 is a triterpenoid glycoside isolated from the rhizomes of Panacis majoris. It is known for its activity against adenosine diphosphate-induced platelet aggregation, with an IC50 value of 25.18 μM . This compound is part of the ginsenoside family, which is a group of saponins found in various Panax species.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinaginsenoside R8 is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the rhizomes of Panacis majoris using solvents like methanol or ethanol, followed by purification steps such as column chromatography .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Panacis majoris. The process includes drying the plant material, grinding it into a powder, and then using solvent extraction techniques to isolate the compound. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Vinaginsenoside R8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs without degrading the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxy derivatives.

Scientific Research Applications

Vinaginsenoside R8 has a wide range of scientific research applications:

Mechanism of Action

Vinaginsenoside R8 exerts its effects primarily by inhibiting adenosine diphosphate-induced platelet aggregation. This action is mediated through its interaction with specific molecular targets on the platelet surface, leading to the inhibition of platelet activation and aggregation pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve modulation of signaling pathways related to platelet function .

Comparison with Similar Compounds

Vinaginsenoside R8 is unique among ginsenosides due to its specific structure and biological activity. Similar compounds include:

    Ginsenoside Rb1: Known for its neuroprotective and anti-inflammatory properties.

    Ginsenoside Rg1: Exhibits anti-fatigue and cognitive-enhancing effects.

    Ginsenoside Rh2: Studied for its anticancer properties.

    Ginsenoside Re: Known for its cardiovascular benefits

This compound stands out due to its potent anti-platelet aggregation activity, making it a valuable compound for research in cardiovascular health and related fields.

Biological Activity

Vinaginsenoside R8 is a triterpenoid glycoside derived from the rhizomes of Panax majoris, a plant known for its medicinal properties. This compound has garnered attention due to its various biological activities, particularly in the fields of cardioprotection and antioxidative stress modulation. The following article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data tables.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₄₈H₈₂O₁₉
Molecular Weight963.153 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point1044.4 ± 65.0 °C at 760 mmHg
Flash Point585.4 ± 34.3 °C

These properties indicate its stability and potential for various biochemical interactions.

Antiplatelet Activity

One of the most significant biological activities of this compound is its effect on platelet aggregation. Studies have shown that it inhibits adenosine diphosphate (ADP)-induced platelet aggregation with an IC50 value of 25.18 μM, suggesting its potential use as an antithrombotic agent .

Antioxidative Effects

This compound has been studied for its antioxidative properties, particularly in the context of oxidative stress-related diseases. Research indicates that it modulates oxidative stress by interacting with key enzymes involved in oxidative pathways, such as endothelial nitric oxide synthase (eNOS) and cytochrome P450 2E1 (CYP2E1) . In a computational study involving various ginsenosides, it was found that this compound exhibited favorable binding affinities to these enzymes, suggesting a mechanism for its antioxidative effects.

Hepatoprotective Effects

Recent studies have highlighted the hepatoprotective properties of this compound. It has been shown to reduce serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in animal models, indicating a protective effect against liver damage . The underlying mechanisms involve modulation of lipid metabolism and inflammatory pathways, which are critical in conditions such as non-alcoholic fatty liver disease (NAFLD).

Anticancer Potential

This compound also demonstrates anticancer activity through various mechanisms, including induction of apoptosis in cancer cells and inhibition of cell proliferation. Its unique structure allows it to interact with multiple cellular targets, making it a candidate for further investigation in cancer therapy .

Study on Platelet Aggregation

In a controlled laboratory setting, researchers evaluated the antiplatelet effects of this compound on human platelet-rich plasma. The study confirmed that at concentrations around its IC50 value, this compound effectively inhibited platelet aggregation induced by ADP. This finding supports its potential application in preventing thrombotic events in clinical settings.

Evaluation of Antioxidative Stress

A study assessing the antioxidative capacity of various ginsenosides, including this compound, utilized a model of oxidative stress induced by hydrogen peroxide in cultured hepatocytes. Results indicated that treatment with this compound significantly reduced oxidative damage markers and improved cell viability compared to untreated controls.

Properties

CAS No.

93376-72-8

Molecular Formula

C48H82O19

Molecular Weight

963.2 g/mol

IUPAC Name

2-[4,5-dihydroxy-2-[[12-hydroxy-17-[(E)-6-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C48H82O19/c1-43(2,61)13-9-14-48(8,67-41-38(60)35(57)32(54)25(20-50)63-41)22-10-16-47(7)30(22)23(52)18-28-45(5)15-12-29(44(3,4)27(45)11-17-46(28,47)6)65-42-39(36(58)33(55)26(21-51)64-42)66-40-37(59)34(56)31(53)24(19-49)62-40/h9,13,22-42,49-61H,10-12,14-21H2,1-8H3/b13-9+

InChI Key

IAEZLXLDZBZQPU-UKTHLTGXSA-N

Isomeric SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(C/C=C/C(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C

physical_description

Solid

Origin of Product

United States

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